N-isopropyl-1,4-diazepane-1-carboxamide
Overview
Description
N-isopropyl-1,4-diazepane-1-carboxamide is a versatile chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. Its unique structure enables investigations in drug synthesis, polymer chemistry, and material science, contributing to advancements in various disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-1,4-diazepane-1-carboxamide typically involves the reaction of 1,4-diazepane with isopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-1,4-diazepane-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
N-isopropyl-1,4-diazepane-1-carboxamide finds applications in diverse scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism by which N-isopropyl-1,4-diazepane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1,4-diazepane-1-carboxamide
- N-ethyl-1,4-diazepane-1-carboxamide
- N-propyl-1,4-diazepane-1-carboxamide
Uniqueness
N-isopropyl-1,4-diazepane-1-carboxamide stands out due to its unique isopropyl group, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
N-isopropyl-1,4-diazepane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and comparisons with similar compounds, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a diazepane ring with an isopropyl group and a carboxamide functional group. This unique structure contributes to its distinct chemical reactivity and biological activity. The presence of the isopropyl group enhances steric hindrance, potentially influencing interactions with biological targets such as enzymes and receptors.
The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may function as an enzyme inhibitor, modulating metabolic pathways by affecting the activity of enzymes involved in various cellular processes. For instance, it has been suggested that the compound can inhibit nicotinamide N-methyltransferase (NNMT), an enzyme linked to several diseases, including cancer .
Inhibition Studies
Studies have shown that this compound can significantly inhibit the proliferation of certain cancer cell lines. For example, in vitro assays demonstrated that this compound reduced cell viability in human oral cancer cells (HSC-2) treated with NNMT inhibitors . The dose-dependent effects observed indicate its potential as a therapeutic agent.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
N-Methyl-1,4-diazepane-1-carboxamide | Methyl group at nitrogen position | Lacks the isopropyl group; different reactivity |
N-Ethyl-1,4-diazepane-1-carboxamide | Ethyl group at nitrogen position | Similar but less steric hindrance than isopropyl |
This compound | Isopropyl group at nitrogen position | Enhanced binding affinity due to steric effects |
The structural uniqueness of this compound allows it to interact more effectively with biological targets compared to its analogs.
Study on NNMT Inhibition
A notable study focused on the inhibition of NNMT by modified diazepane derivatives. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on NNMT activity. This inhibition was associated with a reduction in cell proliferation in cancer models .
Antibacterial Activity
While primarily studied for its effects on cancer cells, preliminary investigations into the antibacterial properties of diazepane derivatives suggest that they may also exhibit antimicrobial activity. Further research is required to establish the efficacy of this compound against specific bacterial strains .
Properties
IUPAC Name |
N-propan-2-yl-1,4-diazepane-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-8(2)11-9(13)12-6-3-4-10-5-7-12/h8,10H,3-7H2,1-2H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDVMZXDKAWLAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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